4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[(2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-17(20)19(15-4-2-3-5-16(15)21-12)11-14-8-6-13(10-18)7-9-14/h2-9,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAXJQGNPCGLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 253.31 g/mol. Its structure includes a benzonitrile moiety connected to a dihydro-oxazine ring, which is crucial for its biological interactions.
Antimicrobial Properties
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the oxazine ring have been reported to demonstrate antifungal properties against various strains of fungi, including Fusarium oxysporum and Aspergillus sclerotiorum, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Antidepressant Activity
Research has indicated that compounds related to 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile may interact with serotonin receptors. A series of benzoxazole derivatives were evaluated for their binding affinities at the 5-HT1A and 5-HT2A receptors, showing promising antidepressant-like effects in animal models . These findings suggest that the compound could potentially exert similar effects due to structural similarities.
The proposed mechanism of action involves modulation of neurotransmitter systems, particularly serotonin pathways. Compounds exhibiting high affinities for serotonin receptors can influence mood regulation and may serve as potential antidepressants or anxiolytics.
Case Studies
Case Study 1: Antifungal Activity
In a study evaluating the antifungal efficacy of various oxazine derivatives, it was found that compounds structurally related to the target compound significantly inhibited the growth of Fusarium oxysporum. The study highlighted the importance of specific functional groups in enhancing biological activity .
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological properties of benzoxazole and benzothiazole derivatives. The results indicated that these compounds exhibited notable antidepressant-like behavior in forced swimming tests (FST), suggesting potential therapeutic applications for mood disorders .
Data Summary
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Halogen Substitutions : Chloro, fluoro, and bromo analogs exhibit increased molecular weight and lipophilicity, enhancing blood-brain barrier penetration . Fluorine substitution improves metabolic stability due to its electronegativity and resistance to oxidative degradation .
Spectral Characterization
- ¹H NMR : The methylene (-OCH₂-) protons of the benzoxazine ring resonate as singlets at δ 4.70–4.85 ppm , consistent across derivatives .
- Mass Spectrometry : ESI-MS data for the fluoro-substituted analog shows [M+H]⁺ = 296.3 , aligning with its molecular weight .
- IR Spectroscopy : The carbonyl stretch (C=O) of the 3-oxo group appears at ~1700 cm⁻¹ , confirming the benzoxazine core .
Preparation Methods
Formation of the Benzooxazine Core
- Starting materials often include ortho-aminophenols or ortho-hydroxyanilines with appropriate aldehydes or ketones.
- A condensation reaction between the amino group and a carbonyl compound forms an imine intermediate.
- Intramolecular cyclization occurs to form the 1,4-oxazine ring.
- Methylation at the 2-position can be achieved by using methyl ketones or methylating agents during or after ring formation.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as column chromatography or recrystallization.
- Analytical methods including NMR, IR, and mass spectrometry confirm the structure and purity.
- Chromatography data (e.g., retention times, Rf values) support the identification of the compound.
Representative Synthetic Route (Hypothetical Example)
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Ortho-aminophenol, methyl ketone, bromomethylbenzonitrile |
| Reaction type | Condensation, cyclization, alkylation |
| Catalysts | Acid catalysts (e.g., acetic acid), bases (e.g., K2CO3) |
| Solvents | Polar aprotic solvents (e.g., DMF), alcohols |
| Temperature | Reflux conditions (80–120°C) |
| Purification | Chromatography, recrystallization |
| Analytical methods | NMR, IR, MS, chromatography |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes a related benzoxazine derivative synthesized by reacting intermediates under reflux with a base (e.g., K₂CO₃ in DMF), followed by purification via column chromatography. Key steps include introducing the benzonitrile moiety through alkylation or coupling reactions . highlights the use of sodium cyanoborohydride in reductive amination for analogous nitrile-containing compounds, suggesting a potential pathway for functionalizing the benzoxazine core .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural integrity. provides a detailed <sup>1</sup>H NMR profile (300 MHz, CDCl₃) for a structurally similar compound, with characteristic peaks for aromatic protons (δ 7.44–6.59 ppm) and oxazine ring protons (δ 4.21–3.43 ppm). High-resolution mass spectrometry (HRMS) and HPLC (>97% purity, as noted in ) are recommended for verifying molecular weight and purity .
Q. How does the benzoxazine ring influence the compound’s stability under varying pH conditions?
- Methodological Answer : The oxazine ring’s lactam structure ( : C17H14N2O2) confers pH-dependent stability. Acidic conditions may hydrolyze the lactam, while neutral/basic conditions preserve the ring. Stability assays should involve incubating the compound in buffers (pH 1–12) at 37°C, followed by HPLC monitoring of degradation products (e.g., open-chain intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data arising from rotational isomerism in the benzoxazine ring?
- Methodological Answer : Rotational isomerism in the oxazine ring (due to restricted rotation around the N–C bond) can split NMR signals. ’s <sup>1</sup>H NMR data (δ 4.21 ppm, dd for oxazine protons) suggest dynamic behavior. To resolve ambiguity, variable-temperature NMR (VT-NMR) can be employed: cooling to −40°C slows isomer interconversion, separating overlapping peaks. Alternatively, DFT calculations (as in ) can predict energy barriers between conformers .
Q. What strategies optimize the yield of 4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile in large-scale syntheses?
- Methodological Answer : ’s reductive amination protocol using sodium cyanoborohydride and acetic acid in DMF (80°C, 3h) can be adapted. For scale-up, replace DMF with a greener solvent (e.g., ethanol/water mixtures) to simplify purification. Continuous-flow reactors may enhance reproducibility by maintaining precise temperature control during exothermic steps .
Q. How do electronic effects of substituents on the benzonitrile group modulate biological activity?
- Methodological Answer : and demonstrate that electron-withdrawing groups (e.g., fluorination in ’s analog) enhance binding to enzymatic targets (e.g., Syk kinase inhibitors in ). To explore this, synthesize derivatives with para-substituted benzonitrile groups (e.g., –NO₂, –OCH₃) and evaluate inhibitory activity via kinase assays. QSAR modeling can correlate Hammett σ values with potency .
Q. What computational methods predict the compound’s reactivity in catalytic annulation reactions?
- Methodological Answer : describes cobalt-catalyzed annulation of alkylidenecyclopropanes with nitrile-containing substrates. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites on the benzoxazine core .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for structurally similar benzoxazine derivatives?
- Methodological Answer : Variations in melting points (e.g., : 94–99°C vs. : unlisted) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs, and recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) to isolate pure phases. Cross-reference with single-crystal XRD data (as in ) for definitive confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
